3-acetyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-acetyl-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-12(20)13-4-2-5-15(10-13)26(22,23)19-11-14-7-8-17(25-14)18(21)16-6-3-9-24-16/h2-10,18-19,21H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIMWYOTXWLGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-acetyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide, identified by its CAS number 1788675-60-4, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 391.5 g/mol. The structure features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. A study on related sulfonamides demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.
2. Anticancer Potential
Sulfonamide derivatives have been explored for their anticancer properties. For instance, some studies have reported that compounds with furan and thiophene moieties show cytotoxic effects against cancer cell lines. Although specific data on this compound is limited, its structural analogs have shown promise in inhibiting tumor growth.
3. Neuroprotective Effects
Given the presence of the furan and thiophene rings, there is potential for neuroprotective activity. Compounds in this class have been studied for their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies provide insights into the biological activities of similar compounds:
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar sulfonamides often inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Modulation of Receptor Activity : The potential interaction with neurotransmitter receptors may contribute to neuroprotective effects.
- Antioxidant Properties : The presence of furan and thiophene rings may enhance the compound's ability to scavenge free radicals.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Structural Flexibility vs. Bioactivity :
- The target compound’s hydroxymethyl and acetyl groups contrast with the propargyl and methyl groups in 1l and int-8 , which prioritize lipophilicity and synthetic versatility .
- Chlorine and methoxy substituents in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide correlate with reported antimicrobial effects, suggesting that similar groups in the target compound could modulate bioactivity .
Thermal Stability :
- Int-8 exhibits decomposition at 127–131°C, whereas 1l has a lower melting point (90–92°C). The target compound’s stability may depend on the balance between its acetyl and hydroxymethyl groups .
Synthetic Accessibility :
- Analogs like int-8 and 1l were synthesized via gold(I)-catalyzed reactions, suggesting that the target compound could be accessible through similar catalytic methodologies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-acetyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of the benzenesulfonamide core. Key steps include:
- Sulfonamide formation : Reacting 3-acetylbenzenesulfonyl chloride with a thiophene-furan hybrid amine precursor under basic conditions (e.g., NaH in THF) .
- Thiophene-furan moiety introduction : A [3,3]-sigmatropic rearrangement or nucleophilic substitution to attach the heterocyclic groups .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths, angles, and packing interactions (e.g., using SHELX software ).
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions and stereochemistry. Anisotropic effects in NOESY can resolve spatial arrangements .
- Mass spectrometry : High-resolution MS validates the molecular formula .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer :
- HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere .
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield of the thiophene-furan moiety?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates during sigmatropic rearrangements .
- Catalyst optimization : Use Lewis acids (e.g., ZnCl) to accelerate furan-thiophene coupling .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
- Statistical design : Apply a Box-Behnken model to optimize temperature, stoichiometry, and reaction time .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?
- Methodological Answer :
- Dynamic effects analysis : Use variable-temperature NMR to detect conformational exchange broadening .
- DFT calculations : Simulate NMR chemical shifts (GIAO method) and compare with experimental data to identify dominant conformers .
- Crystal structure alignment : Overlay X-ray data with NMR-derived models to validate spatial arrangements .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Polarizable Continuum Model (PCM) : Simulate solvation effects in aqueous and lipid environments to estimate membrane permeability .
- Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to hypothesize binding modes .
Q. How to design structure-activity relationship (SAR) studies for analogs with improved bioactivity?
- Methodological Answer :
- Scaffold diversification : Replace the acetyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Bioisosteric replacement : Substitute the furan ring with thiazole or pyridine to modulate lipophilicity .
- In vitro assays : Test analogs for anti-inflammatory activity via COX-2 inhibition assays and correlate results with computed descriptors (e.g., LogP, PSA) .
Q. How to address discrepancies between in silico predictions and experimental bioactivity data?
- Methodological Answer :
- Force field refinement : Adjust partial charges in docking simulations using RESP charges derived from quantum calculations .
- Solvent accessibility modeling : Incorporate explicit water molecules in MD simulations to account for hydration effects .
- Metabolite screening : Use LC-MS/MS to identify in situ degradation products that may interfere with assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
